1-(4-Ethoxyphenyl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea
Descripción
1-(4-Ethoxyphenyl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea is a urea-based small molecule characterized by two distinct substituents: a 4-ethoxyphenyl group and a (1-nicotinoylpiperidin-4-yl)methyl moiety. This compound is hypothesized to exhibit biological activity through interactions with enzymes or receptors, leveraging its dual hydrophobic and polar features.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-2-28-19-7-5-18(6-8-19)24-21(27)23-14-16-9-12-25(13-10-16)20(26)17-4-3-11-22-15-17/h3-8,11,15-16H,2,9-10,12-14H2,1H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSGVZIKPBHWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(4-Ethoxyphenyl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 1-(4-Ethoxyphenyl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea is . The structure includes an ethoxy group attached to a phenyl ring and a nicotinoylpiperidine moiety, which may contribute to its biological activity by interacting with various biological targets.
1-(4-Ethoxyphenyl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea exhibits several mechanisms of action:
- Receptor Interaction : The compound is believed to interact with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and may influence cognitive functions.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
Pharmacological Effects
The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent:
- Antitumor Activity : In vitro studies have shown that 1-(4-Ethoxyphenyl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea exhibits cytotoxic effects against cancer cell lines. The compound demonstrated significant inhibition of cell proliferation, with IC50 values indicating potent antitumor properties.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.2 |
| MCF-7 (Breast Cancer) | 3.8 |
| HeLa (Cervical Cancer) | 4.5 |
- Neuroprotective Effects : Research indicates that the compound may provide neuroprotective benefits, potentially through modulation of nAChRs. This could be relevant in conditions like Alzheimer's disease, where cholinergic signaling is impaired.
Case Studies
Several case studies have documented the effects of this compound:
- Study on Antitumor Activity : A recent study published in Pharmaceutical Biology evaluated the efficacy of 1-(4-Ethoxyphenyl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer cells .
- Neuroprotection in Animal Models : Another study explored the neuroprotective effects of this compound in a mouse model of neurodegeneration. Results showed that treatment with the compound led to improved cognitive function and reduced neuronal loss, suggesting potential applications in treating neurodegenerative diseases .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues of Urea Derivatives
The following table summarizes key structural and functional differences between the target compound and related urea derivatives:
Key Findings from Comparative Analysis
Substituent Effects on Lipophilicity: The 4-ethoxyphenyl group in the target compound increases lipophilicity compared to the 4-chlorophenyl group in ’s compound. Ethoxy’s electron-donating nature may enhance stability in hydrophobic environments, whereas chloro’s electronegativity favors membrane penetration . Nicotinoylpiperidinylmethyl vs. 2-oxaadamantyl (Urea20): The latter’s rigid bicyclic structure may improve binding affinity but reduce synthetic accessibility (e.g., Urea20’s 32% yield) .
Synthetic Challenges: The target compound’s synthesis likely involves coupling 4-ethoxyphenyl isocyanate with 1-nicotinoylpiperidin-4-ylmethylamine, mirroring Urea20’s EDCI/HOBt-mediated amide formation. However, steric hindrance from the ethoxyphenyl group could complicate purification compared to Urea20’s adamantyl derivative .
Urea Core: Urea derivatives in demonstrate glucokinase activation and analgesic effects, implying the target compound could share similar mechanisms .
Physicochemical Properties: Solubility: The tetrazolyl group in ’s compound improves aqueous solubility, whereas the target compound’s ethoxyphenyl and nicotinoyl groups may necessitate formulation adjustments for bioavailability . Metabolic Stability: Fluorinated analogs (e.g., ) resist oxidative metabolism, whereas the ethoxy group in the target compound may undergo demethylation, requiring structural optimization .
Q & A
Q. What are the critical steps in synthesizing 1-(4-Ethoxyphenyl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Formation of the nicotinoylpiperidine moiety : React piperidine-4-ylmethanamine with nicotinoyl chloride under anhydrous conditions (e.g., in DMF with a base like triethylamine) .
Urea bond formation : Couple the intermediate with 4-ethoxyphenyl isocyanate in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 6–12 hours .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from DCM to THF) to improve yield. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, urea NH signals at δ 5.5–6.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H] ~ 396.4 g/mol) .
- X-ray Crystallography : For unambiguous structural confirmation, refine single-crystal data using SHELXL (SHELX suite) to resolve bond angles and torsional strain .
Advanced Research Questions
Q. How can researchers design assays to evaluate the compound’s enzyme inhibition potential, and what controls are necessary?
- Methodological Answer :
- Assay Design :
- Target Selection : Prioritize kinases or proteases based on structural analogs (e.g., pyrrolidinone-containing compounds inhibit IRAK4 ).
- Kinetic Assays : Use fluorescence-based substrates (e.g., ATPase-Glo™ for kinases) with varying inhibitor concentrations (0.1–100 µM). Include positive controls (e.g., staurosporine) and vehicle-only blanks .
- Data Validation : Perform triplicate runs and validate via Western blot for downstream pathway modulation (e.g., NF-κB phosphorylation) .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability (e.g., plasma stability, LogP via shake-flask method) to explain poor in vivo efficacy .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in serum .
- Dose Escalation : Test higher doses in animal models if in vitro IC50 is >1 µM. For example, analogs with 5-oxopyrrolidinone moieties showed improved efficacy at 10 mg/kg in murine models .
Q. How can computational modeling predict binding modes to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to dock the compound into crystal structures (e.g., IRAK4, PDB: 4U6O). Focus on hydrogen bonds between the urea group and catalytic lysine .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Compare binding free energies (MM/PBSA) with known inhibitors .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
